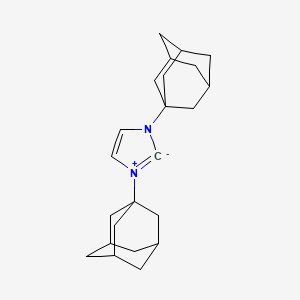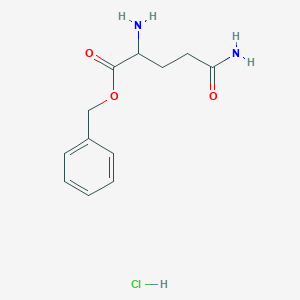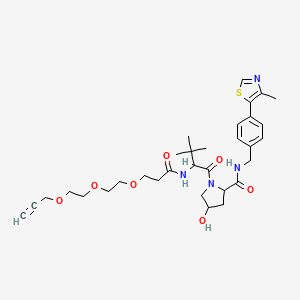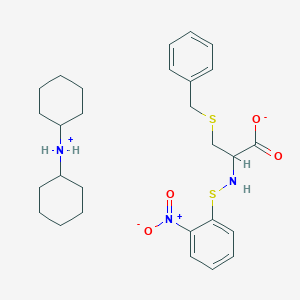
1,3-Diadamantylimidazol-2-ylidene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diadamantylimidazol-2-ylidene is a stable nucleophilic carbene that was first isolated in 1991 . Carbenes are a class of compounds containing a divalent carbon atom with two non-bonded electrons. This particular carbene is notable for its stability, which is attributed to the bulky adamantyl groups attached to the imidazole ring .
Vorbereitungsmethoden
1,3-Diadamantylimidazol-2-ylidene can be synthesized under an inert atmosphere at room temperature . The synthesis involves the deprotonation of the corresponding imidazolium salt using a strong base such as potassium tert-butoxide. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) to facilitate the formation of the carbene
Analyse Chemischer Reaktionen
1,3-Diadamantylimidazol-2-ylidene undergoes various types of chemical reactions, including:
Oxidation: The carbene can be oxidized to form imidazolium salts.
Reduction: It can be reduced to form imidazolines.
Substitution: The carbene can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Major products formed from these reactions include imidazolium salts and imidazolines .
Wissenschaftliche Forschungsanwendungen
1,3-Diadamantylimidazol-2-ylidene has a wide range of applications in scientific research:
Biology: The compound’s stability makes it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly as a stabilizing agent for reactive intermediates.
Wirkmechanismus
The mechanism by which 1,3-diadamantylimidazol-2-ylidene exerts its effects involves the stabilization of reactive intermediates through electron delocalization from the nitrogen atoms to the carbene carbon . This delocalization increases the electron density at the carbene center, making it highly nucleophilic and capable of participating in a variety of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1,3-Diadamantylimidazol-2-ylidene is unique due to its high stability, which is primarily attributed to the bulky adamantyl groups. Similar compounds include:
1,3-Dimethylimidazol-2-ylidene: Less stable due to smaller substituents.
1,3-Di-tert-butylimidazol-2-ylidene: Also less stable compared to this compound.
These comparisons highlight the importance of steric factors in the stability of carbenes.
Eigenschaften
Molekularformel |
C23H32N2 |
|---|---|
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
1,3-bis(1-adamantyl)-2H-imidazol-1-ium-2-ide |
InChI |
InChI=1S/C23H32N2/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22/h1-2,16-21H,3-14H2 |
InChI-Schlüssel |
HPESDZAFNBMVII-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C[N+](=[C-]4)C56CC7CC(C5)CC(C7)C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate](/img/structure/B12506584.png)
![N-(5-chloro-2-methylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506591.png)

![4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL](/img/structure/B12506611.png)




![3-(2-chloro-4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12506637.png)



